Chromatographic Selectivity and Resolution in Validated Gradient RP-HPLC Method for Drospirenone-Related Impurities
In the validated stability-indicating RP-HPLC method for drospirenone–ethinyl estradiol tablet formulations, 5-Hydroxydrospirenone (Impurity J) elutes with a characteristic relative retention time (RRT) that is distinct from drospirenone and the other eight target impurities, satisfying the Ph. Eur. system suitability criterion of resolution ≥ 2.0 from the nearest eluting peak [1]. Compared to the closely related 5'-Hydroxy Drospirenone (Lactol Impurity, CAS 863329-71-9), which exhibits different retention behavior due to the reduced lactol ring, Impurity J demonstrates a unique RRT and a relative response factor (RRF) of 1.15 at 215 nm, enabling its accurate quantification within the validated linearity range of 1.5–90 µg/mL (r² > 0.999) [1]. The method achieves a recovery of 98.5% for Impurity J at the specification level (24 µg/mL), with a precision RSD of ≤2.0 % [1].
| Evidence Dimension | Chromatographic resolution and relative response factor in EP-compliant RP-HPLC method |
|---|---|
| Target Compound Data | RRT ~1.35 (relative to drospirenone); RRF 1.15; Resolution from nearest impurity peak ≥2.0; Recovery 98.5% at 24 µg/mL spec limit |
| Comparator Or Baseline | 5'-Hydroxy Drospirenone (Lactol Impurity, CAS 863329-71-9) – RRT ~1.10; RRF 0.95; Resolution from Impurity J ≥4.5 |
| Quantified Difference | RRT difference of 0.25; RRF difference of 0.20; baseline resolved |
| Conditions | Agilent Zorbax SB C18 column (4.6 × 250 mm, 5 µm), mobile phase A: 100% acetonitrile, B: acetonitrile–water (1:3, v/v), gradient elution, flow rate 1.3 mL/min, 40°C, detection 215 nm |
Why This Matters
The unique RRT and RRF of 5-Hydroxydrospirenone allow its unambiguous identification and accurate quantification in the presence of co-eluting process impurities, a prerequisite for passing pharmacopeial system suitability tests.
- [1] Chinta SR, et al. Quantification of Drospirenone- and Ethinyl Estradiol-Related Impurities in a Combined Pharmaceutical Dosage Form by a Chromatography Method With a QbD Robustness Study. J AOAC Int. 2024;107(1):31-39. doi:10.1093/jaoacint/qsad118 View Source
